1,1'-Diheptyl-4,4'-bipyridinium dibromide

Catalog No.
S005284
CAS No.
6159-05-3
M.F
C24H38BrN2+
M. Wt
434.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Diheptyl-4,4'-bipyridinium dibromide

CAS Number

6159-05-3

Product Name

1,1'-Diheptyl-4,4'-bipyridinium dibromide

IUPAC Name

1-heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;bromide

Molecular Formula

C24H38BrN2+

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C24H38N2.BrH/c1-3-5-7-9-11-17-25-19-13-23(14-20-25)24-15-21-26(22-16-24)18-12-10-8-6-4-2;/h13-16,19-22H,3-12,17-18H2,1-2H3;1H/q+2;/p-1

InChI Key

LRJNRMNPNGPKMG-UHFFFAOYSA-M

SMILES

CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.[Br-].[Br-]

Synonyms

1,1'-diheptyl-4,4'-bipyridinium, 1,1'-diheptyl-4,4'-bipyridinium dibromide

Canonical SMILES

CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.[Br-]

Description

The exact mass of the compound 1,1'-Diheptyl-4,4'-bipyridinium dibromide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridinium Compounds - Viologens - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1.1'-Diheptyl-4,4'-bipyridinium dibromide (often abbreviated as DPVBr2) is a viologen compound with applications in various scientific research fields. Its structure consists of two pyridinium rings linked by a central bridge and two heptyl groups attached to the nitrogen atoms of the pyridinium rings PubChem: . The key property of DPVBr2 relevant to research is its ability to undergo reversible redox reactions, changing color in the process Sigma-Aldrich: .

Electrochromic Material

One prominent application of DPVBr2 is in the development of electrochromic materials. These materials exhibit changes in optical properties, such as color or transparency, upon the application of an electrical potential. DPVBr2 can be incorporated into electrodes or utilized in electrolytes for electrochromic devices. When a voltage is applied, DPVBr2 undergoes a redox reaction, and the resulting change in its oxidation state is accompanied by a shift in its absorption spectrum, leading to a visible color change Tci Chemicals: . This property makes DPVBr2 a potential candidate for the development of smart windows, displays, and other applications requiring electronically controlled light modulation.

Supramolecular Chemistry

DPVBr2 also finds applications in supramolecular chemistry, the field that explores the interactions between molecules to create organized assemblies. Due to its positively charged pyridinium rings, DPVBr2 can interact with various negatively charged molecules or surfaces. This allows researchers to design and study supramolecular structures with specific properties, such as host-guest complexes or self-assembled monolayers BLD Pharm: . The ability of DPVBr2 to undergo redox reactions can further add another dimension to the design of supramolecular systems, enabling control over their properties through external stimuli.

Other Research Applications

In addition to the areas mentioned above, DPVBr2 is being explored in other scientific research fields. Some examples include:

  • Photocatalysis: DPVBr2 can act as a photosensitizer in photocatalytic reactions, where light is used to drive chemical transformations PubChem: .
  • Sensors: Due to its redox properties and ability to interact with various molecules, DPVBr2 has potential applications in the development of chemical sensors BLD Pharm: .
  • Biological Studies: DPVBr2 can be used as a probe to study biological processes involving electron transfer reactions PubChem: .

1,1'-Diheptyl-4,4'-bipyridinium dibromide is a synthetic compound classified as a heptyl viologen. It has the chemical formula C24H38Br2N2C_{24}H_{38}Br_{2}N_{2} and a molecular weight of 514.39 g/mol. This compound appears as a yellow to yellow-green powder or flakes and is primarily used in electrochromic applications, such as in organic light-emitting diodes (OLEDs), supercapacitors, and liquid crystal displays (LCDs) due to its electrochemical properties .

The mechanism of action of DHBP depends on the specific application.

  • In electrochromic materials, DHBP undergoes redox reactions that alter its light absorption properties. When reduced, DHBP becomes colored, allowing for applications in displays and sensors [].
  • In solar cells, DHBP can act as a mediator, shuttling electrons between electrodes and improving cell efficiency [].
  • DHBP may be harmful if swallowed or inhaled.
  • It can cause skin and eye irritation [].
  • No specific data on its toxicity is readily available, but it's advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

The compound undergoes various redox reactions, characteristic of viologens, where it can be reduced to form a colorless radical cation. This property is exploited in electrochromic devices, allowing for reversible color changes upon oxidation and reduction. The reaction can be summarized as follows:

Oxidized form color Reduced form colorless \text{Oxidized form color }\rightleftharpoons \text{Reduced form colorless }

Additionally, it has been noted that 1,1'-diheptyl-4,4'-bipyridinium dibromide can block calcium release from the sarcoplasmic reticulum by interacting with ryanodine receptors, which indicates potential biological interactions .

1,1'-Diheptyl-4,4'-bipyridinium dibromide exhibits significant biological activity by inhibiting calcium channels. Specifically, it blocks calcium release from the sarcoplasmic reticulum through its direct interaction with ryanodine receptors. This action suggests its potential use in pharmacological applications targeting calcium signaling pathways in muscle contraction and other physiological processes .

The synthesis of 1,1'-diheptyl-4,4'-bipyridinium dibromide typically involves the reaction of 4,4'-bipyridine with heptyl bromide in the presence of a suitable base. The general synthetic route can be outlined as follows:

  • Preparation of 4,4'-bipyridine: This compound is synthesized through condensation reactions involving pyridine derivatives.
  • Alkylation: The heptyl bromide is reacted with 4,4'-bipyridine under reflux conditions in an organic solvent.
  • Formation of Dibromide: The resulting product is treated with hydrobromic acid to yield the dibromide form.

This method allows for the selective introduction of heptyl groups at both nitrogen atoms of the bipyridine structure .

The primary applications of 1,1'-diheptyl-4,4'-bipyridinium dibromide include:

  • Electrochromic Devices: Used in displays and smart windows due to its ability to change color based on electrical stimulation.
  • Organic Electronics: Acts as a redox-active electrolyte in devices such as organic light-emitting diodes and supercapacitors.
  • Pharmacological Research: Investigated for its effects on calcium signaling pathways in muscle tissues .

Studies have shown that 1,1'-diheptyl-4,4'-bipyridinium dibromide interacts specifically with ryanodine receptors, affecting calcium ion release mechanisms. This interaction can be crucial for understanding its pharmacological effects and potential therapeutic applications in conditions related to calcium dysregulation .

Several compounds are structurally or functionally similar to 1,1'-diheptyl-4,4'-bipyridinium dibromide. These include:

  • 1,1'-Dimethyl-4,4'-bipyridinium dibromide: Known for its strong electrochromic properties but lacks the biological activity seen in heptyl derivatives.
  • 1,1'-Dioctyl-4,4'-bipyridinium dibromide: Similar electrochemical properties but with longer alkyl chains affecting solubility and stability.
  • N,N'-Diethyl-4,4'-bipyridinium dibromide: Exhibits different biological interactions due to shorter alkyl chains.

Comparison Table

CompoundMolecular FormulaUnique Features
1,1'-Diheptyl-4,4'-bipyridinium dibromideC24H38Br2N2C_{24}H_{38}Br_{2}N_{2}Strong biological activity; effective in ECDs
1,1'-Dimethyl-4,4'-bipyridinium dibromideC12H14Br2N2C_{12}H_{14}Br_{2}N_{2}Strong electrochromic properties
1,1'-Dioctyl-4,4'-bipyridinium dibromideC30H50Br2N2C_{30}H_{50}Br_{2}N_{2}Enhanced solubility; longer alkyl chain
N,N'-Diethyl-4,4'-bipyridinium dibromideC12H16Br2N2C_{12}H_{16}Br_{2}N_{2}Different interactions due to shorter chains

This comparison highlights the unique balance of electrochemical properties and biological activity that distinguishes 1,1'-diheptyl-4,4'-bipyridinium dibromide from other similar compounds.

Physical Description

Yellow hygroscopic solid; [Aldrich MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

433.22184 g/mol

Monoisotopic Mass

433.22184 g/mol

Heavy Atom Count

27

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6159-05-3

General Manufacturing Information

4,4'-Bipyridinium, 1,1'-diheptyl-, bromide (1:2): INACTIVE

Dates

Modify: 2023-09-12

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